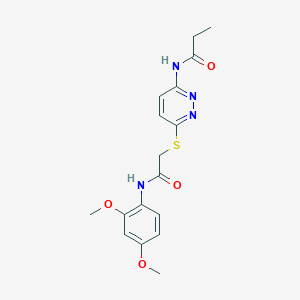![molecular formula C17H26ClNO3 B2916226 N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride CAS No. 2309707-55-7](/img/structure/B2916226.png)
N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an amine hydrochloride, which suggests it’s likely to be a salt of an amine . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. They are known for their basicity and ability to form salts with acids .
Synthesis Analysis
Amines can be synthesized from various precursors, including alcohols, aldehydes, ketones, and nitriles . The specific synthesis pathway for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. It also has an amine functional group and a benzyl group with two methoxy substituents .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions this compound can undergo would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis
Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds . They are also basic and can form salts with acids .Scientific Research Applications
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives of Carbo(hetero)cyclospirobutanoic Lactones : Research involving the synthesis of various derivatives of carbo(hetero)cyclospirobutanoic lactones, which are structurally related to the target compound, could indicate interest in exploring the chemical reactivity, synthesis methodologies, and potential bioactivity of spirocyclic compounds (A. Kuroyan, S. A. Pogosyan, N. P. Grigoryan, 1995).
Antineoplastic Agents
- Antineoplastic Agents and Biological Evaluation : A study reported the synthesis and biological evaluation of certain derivatives as antineoplastic agents, showing the potential of structurally related compounds in cancer research and therapy. This work emphasizes the exploration of novel compounds for their activity against cancer cell lines (G. Pettit, C. Anderson, D. L. Herald, et al., 2003).
Nano-Structured Material Synthesis
- Novel Recovery of Nano-Structured Ceria : Research on the use of benzoxazine dimers, which are related to the functional groups in the target compound, for complexing with cerium(III) ion and subsequent thermal decomposition to synthesize nano-structured ceria (CeO2) could suggest potential applications in materials science and nanotechnology (C. Veranitisagul, A. Kaewvilai, et al., 2011).
Antimicrobial and Antifouling Materials
- Novel Light-Responsive Hydrogels : A study on the development of photoresponsive hydrogels with integrated antimicrobial and antifouling properties highlights the potential of structurally related compounds in creating smart materials for biomedical applications, suggesting that similar functionalities could be explored with the target compound (Qingsheng Liu, Lingyun Liu, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-7-oxaspiro[3.5]nonan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-19-14-4-3-13(15(11-14)20-2)12-18-16-5-6-17(16)7-9-21-10-8-17;/h3-4,11,16,18H,5-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBHDFSUFOJEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCC23CCOCC3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)


![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)
![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2916164.png)